molecular formula C22H25ClN2O B2787822 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole CAS No. 537701-80-7

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole

Cat. No.: B2787822
CAS No.: 537701-80-7
M. Wt: 368.91
InChI Key: DAWKNKBNMAIEHV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the benzimidazole class, known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its antiproliferative and antimicrobial activities.

    Medicine: Potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antiproliferative and antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenoxy)methyl]-1-(2-methoxyethyl)-1H-benzimidazole
  • 2-[(4-chlorophenoxy)methyl]-1-methyl-1H-benzimidazole

Uniqueness

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its cyclohexylethyl group differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWKNKBNMAIEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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